
1-Pentyl-pyrrole-2,5-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 1-Pentyl-pyrrole-2,5-dione, often involves reactions with amines or ammonia . For instance, new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The presence of distinct Z and E stereoisomers in the solid state and the solution has been observed .Chemical Reactions Analysis
Pyrrole derivatives are known for their wide range of chemical reactions. For instance, the Paal-Knorr Pyrrole Synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia to give a pyrrole .Physical And Chemical Properties Analysis
This compound is characterized by its molecular formula C9H13NO2 and a molecular weight of 167.2 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density may be available from specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-Pentyl-pyrrole-2,5-dione derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been investigated for their efficacy as corrosion inhibitors for carbon steel in hydrochloric acid solutions. Their adsorption on steel surfaces follows Langmuir’s adsorption isotherm, indicating a chemisorption process as the primary mechanism. This application is significant in extending the lifespan and ensuring the safety of metal structures and components in corrosive environments (Zarrouk et al., 2015).
Organic Photovoltaic Cells
This compound has been utilized in the synthesis of conjugated polymers for organic photovoltaic cells (OPVs). The incorporation of this compound has been shown to enhance the open circuit voltage in these cells. This innovation is vital for developing more efficient and cost-effective solar energy solutions (Song et al., 2012).
Polymer Synthesis
The compound has been a key component in synthesizing various polymers with unique properties, such as high luminescence or specific electronic characteristics. These polymers have potential applications in fields like organic electronics and photonics, where materials with specialized light-emitting or electrical properties are essential (Zhang & Tieke, 2008).
Anti-Inflammatory Agents
Derivatives of this compound have been explored for their potential anti-inflammatory properties. These compounds have shown significant effects in inhibiting the proliferation of human peripheral blood mononuclear cells, making them potential candidates for developing new anti-inflammatory drugs (Paprocka et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 1-Pentyl-pyrrole-2,5-dione is mesenchymal stem cells (MSCs). The compound has been shown to induce the expression of CD31, a marker of endothelial cells, in MSCs . This suggests that this compound may play a role in the differentiation of MSCs into functional endothelial cells .
Mode of Action
It is known that the compound induces the expression of cd31 in mscs . This suggests that this compound may interact with specific receptors or signaling pathways in MSCs to promote their differentiation into endothelial cells .
Biochemical Pathways
The induction of cd31 expression suggests that the compound may affect the signaling pathways involved in cell differentiation
Result of Action
This compound has been shown to facilitate the rapid endothelialization of injured blood vessels . This is achieved through the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs) . MDFECs have been shown to inhibit the formation of neointima, a thickening of the blood vessel wall that can lead to vascular diseases such as atherosclerosis and restenosis .
Zukünftige Richtungen
Pyrrole derivatives, including 1-Pentyl-pyrrole-2,5-dione, continue to be a focus of scientific research due to their unique properties and potential implications in various fields. They have potential in the treatment of various diseases, such as diabetes , and in the development of new anti-inflammatory agents .
Biochemische Analyse
Biochemical Properties
The pyrrolidine ring in 1-Pentyl-pyrrole-2,5-dione is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It has been found that this compound interacts with human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .
Cellular Effects
This compound has been shown to have effects on mesenchymal stem cells (MSCs). It has been reported that this compound-based small molecule-generated mesenchymal stem cell-derived functional endothelial cells (MDFECs) facilitated rapid transmural coverage of injured blood vessels .
Molecular Mechanism
The molecular mechanism of this compound involves a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton . This mechanism is crucial for the biological activity of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits time-dependent aggregation-induced emission enhancement (AIEE) properties . This suggests that the effects of this compound can change over time under certain conditions.
Metabolic Pathways
It is known that pyrrolidine-2,5-diones, the class of compounds to which this compound belongs, are involved in a variety of biochemical reactions .
Eigenschaften
IUPAC Name |
1-pentylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-4-7-10-8(11)5-6-9(10)12/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQOPAKOZMIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400206 | |
| Record name | 1-Pentyl-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19775-00-9 | |
| Record name | 1-Pentyl-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-pentyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




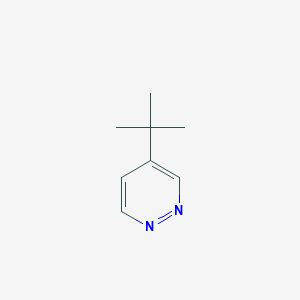
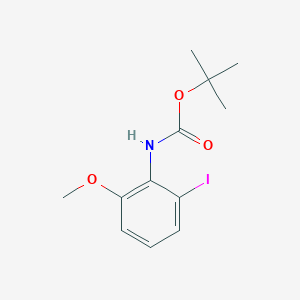

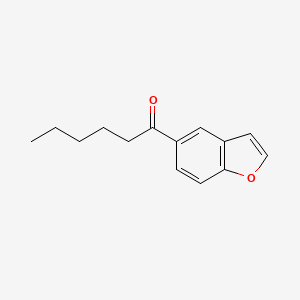

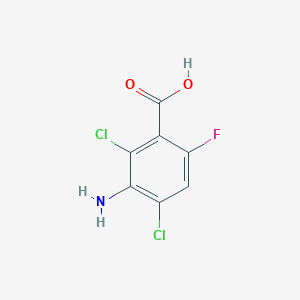
![tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate](/img/structure/B3049128.png)

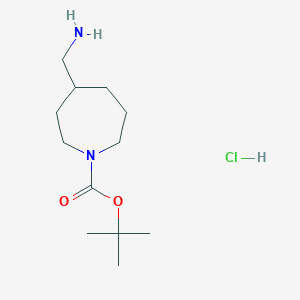
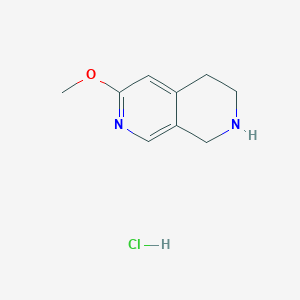
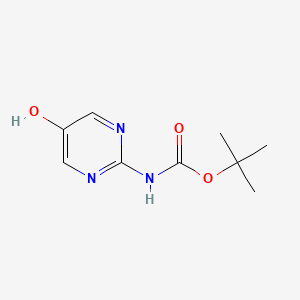
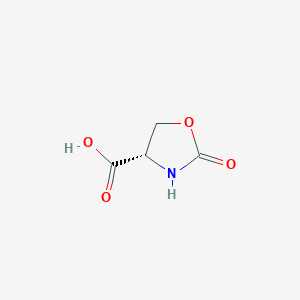
![5-Bromobenzo[d][1,3]dioxol-2-one](/img/structure/B3049140.png)